Cas no 883534-61-0 (Propan-2-yl 3-bromo-4-methoxybenzoate)

Propan-2-yl 3-bromo-4-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- Isopropyl 3-bromo-4-methoxybenzoate
- Propan-2-yl 3-bromo-4-methoxybenzoate
-
- インチ: 1S/C11H13BrO3/c1-7(2)15-11(13)8-4-5-10(14-3)9(12)6-8/h4-7H,1-3H3
- InChIKey: JOZWSHZXEBTEHM-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C(=O)OC(C)C)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 218
- XLogP3: 3.2
- トポロジー分子極性表面積: 35.5
Propan-2-yl 3-bromo-4-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB574441-10g |
Isopropyl 3-bromo-4-methoxybenzoate; . |
883534-61-0 | 10g |
€239.80 | 2024-08-02 | ||
abcr | AB574441-100g |
Isopropyl 3-bromo-4-methoxybenzoate; . |
883534-61-0 | 100g |
€1210.90 | 2024-08-02 | ||
Aaron | AR021Q7B-5g |
Isopropyl 3-bromo-4-methoxybenzoate |
883534-61-0 | 95% | 5g |
$159.00 | 2025-02-12 | |
Aaron | AR021Q7B-10g |
Isopropyl 3-bromo-4-methoxybenzoate |
883534-61-0 | 95% | 10g |
$270.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261707-5g |
Isopropyl 3-bromo-4-methoxybenzoate |
883534-61-0 | 98% | 5g |
¥719.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261707-10g |
Isopropyl 3-bromo-4-methoxybenzoate |
883534-61-0 | 98% | 10g |
¥1311.00 | 2024-04-27 | |
abcr | AB574441-5g |
Isopropyl 3-bromo-4-methoxybenzoate; . |
883534-61-0 | 5g |
€162.80 | 2024-08-02 | ||
abcr | AB574441-25g |
Isopropyl 3-bromo-4-methoxybenzoate; . |
883534-61-0 | 25g |
€419.00 | 2024-08-02 |
Propan-2-yl 3-bromo-4-methoxybenzoate 関連文献
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
Propan-2-yl 3-bromo-4-methoxybenzoateに関する追加情報
Propan-2-yl 3-bromo-4-methoxybenzoate (CAS No. 883534-61-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Propan-2-yl 3-bromo-4-methoxybenzoate, with the chemical identifier CAS No. 883534-61-0, represents a significant compound in the realm of pharmaceutical chemistry. This benzoate derivative, characterized by its propan-2-yl side chain and the presence of both bromine and methoxy substituents, has garnered considerable attention due to its versatile applications in drug development and synthetic organic chemistry.
The structural features of Propan-2-yl 3-bromo-4-methoxybenzoate make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The bromine atom at the 3-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Similarly, the methoxy group at the 4-position can be modified through oxidation or reduction reactions, offering further synthetic flexibility.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting neurological disorders. Propan-2-yl 3-bromo-4-methoxybenzoate has emerged as a crucial building block in this domain. For instance, studies have demonstrated its utility in synthesizing analogs of GABA receptor modulators, which are being explored for their potential in treating conditions such as epilepsy and anxiety disorders. The benzoate core is particularly relevant due to its prevalence in many bioactive compounds that interact with central nervous system receptors.
The pharmaceutical industry has also leveraged Propan-2-yl 3-bromo-4-methoxybenzoate in the development of anti-inflammatory agents. Researchers have highlighted its role in generating derivatives that exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. By incorporating this compound into synthetic pathways, scientists have been able to produce novel molecules with enhanced pharmacological profiles, including improved selectivity and reduced side effects.
Moreover, the compound's significance extends to the field of medicinal chemistry where it serves as a precursor for designing kinase inhibitors. Kinases are enzymes that play a critical role in numerous cellular processes, making them attractive targets for therapeutic intervention. The brominated benzoate moiety in Propan-2-yl 3-bromo-4-methoxybenzoate allows for strategic modifications that can fine-tune binding interactions with kinase active sites. This has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation for their efficacy against cancers and inflammatory diseases.
The synthetic methodologies involving Propan-2-yl 3-bromo-4-methoxybenzoate have seen considerable advancements, particularly in green chemistry approaches. Researchers have developed catalytic systems that minimize waste and improve yields, aligning with the growing emphasis on sustainable practices in pharmaceutical manufacturing. These innovations not only enhance efficiency but also contribute to reducing the environmental footprint of drug production processes.
Recent publications have underscored the compound's role in developing antiviral agents. The structural motif of benzoate derivatives is known to interact favorably with viral proteases and polymerases, making them promising candidates for inhibiting viral replication. By incorporating Propan-2-yl 3-bromo-4-methoxybenzoate into drug design strategies, scientists have been able to generate novel antiviral compounds with promising preclinical results.
In conclusion, Propan-2-yl 3-bromo-4-methoxybenzoate (CAS No. 883534-61-0) stands as a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural attributes and reactivity profile enable its application across diverse therapeutic areas, from neurological disorders to anti-inflammatory and antiviral medications. As research continues to uncover new synthetic pathways and pharmacological applications, this compound will undoubtedly remain a vital asset in the quest for innovative drug development.
883534-61-0 (Propan-2-yl 3-bromo-4-methoxybenzoate) Related Products
- 209482-07-5(1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)-)
- 920412-54-0(1-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(oxolane-2-carbonyl)piperazine)
- 76308-14-0(CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS-)
- 946362-75-0(N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-4-(propane-2-sulfonyl)benzamide)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 220080-93-3(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline)
- 2171709-59-2(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid)
- 1932047-47-6((3S,4R)-3-methyltetrahydropyran-4-carboxylic acid)
- 94718-66-8(9H-Pyrido[2,3-b]indole-6-carboxylic acid)
- 951887-10-8(3-(5-Methyl-2-pyridyl)-1-propene)
